molecular formula C16H13F9N2O B2988415 4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one CAS No. 338416-16-3

4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one

Cat. No.: B2988415
CAS No.: 338416-16-3
M. Wt: 420.279
InChI Key: PFIUSUSKFZQGEE-GJIPYRLRSA-N
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Description

4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one is a chemical compound offered with a stated purity of >90% . This molecule features a conjugated hexadien-2-one system substituted with dimethylamino and anilino groups, and is characterized by the presence of multiple trifluoromethyl groups. The anilino substituent is derived from 3,5-bis(trifluoromethyl)aniline, a moiety known to be used in the synthesis of advanced materials and pharmacologically active molecules, such as receptor antagonists . The strong electron-withdrawing nature of the trifluoromethyl groups can significantly influence the compound's electronic distribution, reactivity, and its ability to participate in charge-transfer interactions. While the specific mechanism of action for this exact compound is not detailed in the available literature, its structural analogy to other trifluoromethylated enones suggests potential value as a synthetic intermediate or building block in medicinal chemistry, organic synthesis, and materials science research. Researchers may explore its utility in the development of new compounds with tailored properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3E,5E)-4-[3,5-bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F9N2O/c1-27(2)4-3-11(8-13(28)16(23,24)25)26-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h3-8,26H,1-2H3/b4-3+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIUSUSKFZQGEE-GJIPYRLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one (CAS No. 338416-16-3) is a synthetic organic compound characterized by its complex structure featuring multiple trifluoromethyl groups and an aniline moiety. Its unique chemical properties suggest potential biological activities that have garnered attention in various research domains.

  • Molecular Formula : C16H13F9N2O
  • Molecular Weight : 420.27 g/mol
  • Structure : The compound contains a hexadiene backbone with trifluoromethyl substituents that enhance its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific cellular pathways and molecular targets. While detailed mechanisms remain under investigation, preliminary studies suggest that the trifluoromethyl groups may enhance binding affinity to certain proteins or enzymes involved in metabolic pathways.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an antibacterial agent and its effects on cancer cell lines.

Antibacterial Activity

Preliminary studies have indicated that compounds with similar structural features exhibit antibacterial properties. For instance, analogues containing trifluoromethyl groups have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) due to their electron-withdrawing characteristics, which are believed to enhance the stability and reactivity of the molecule in biological systems .

Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The presence of the dimethylamino group is hypothesized to play a crucial role in enhancing the compound's potency against tumor cells by promoting apoptosis and inhibiting cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MRSA :
    • Objective : To assess the antibacterial properties against MRSA.
    • Findings : The compound exhibited significant inhibitory activity at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains.
  • Cytotoxicity Assay :
    • Objective : To determine the effects on human cancer cell lines.
    • Results : The compound showed IC50 values in the micromolar range for several tested lines, indicating strong cytotoxic effects that warrant further investigation into its mechanisms.

Data Summary Table

PropertyValue
CAS Number338416-16-3
Molecular FormulaC16H13F9N2O
Molecular Weight420.27 g/mol
Antibacterial ActivityEffective against MRSA
Cytotoxicity (IC50)Micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (approx.) Notable Properties/Applications
4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one Hexadien-2-one 3,5-bis(trifluoromethyl)anilino, dimethylamino, trifluoromethyl ~450 (estimated) High lipophilicity (logP ~4.2*); potential intermediate for fluorinated agrochemicals
6-Amino-4-(3,5-difluorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (Compound 24, ) Dihydrotriazinone 3,5-difluorophenyl, amino ~250 (MS data) Herbicidal activity; dihydrotriazinones inhibit acetolactate synthase (ALS) in plants
6-Amino-4-(2-(trifluoromethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (Compound 10, ) Dihydrotriazinone 2-(trifluoromethyl)phenyl, amino ~259 (MS data) Enhanced metabolic stability due to trifluoromethyl; potential pre-emergent herbicide
Metsulfuron methyl ester () Triazine Methoxy, methyl, sulfonylurea ~381 ALS inhibitor; selective post-emergent herbicide

*Estimated via computational methods (e.g., ClogP).

Key Findings:

Fluorination Impact: The trifluoromethyl groups in the target compound and Compound 10 () increase hydrophobicity and resistance to oxidative degradation compared to non-fluorinated analogs like Compound 24 () . The 3,5-bis(trifluoromethyl)anilino group in the target compound may enhance binding to hydrophobic enzyme pockets, a trait observed in sulfonylurea herbicides () .

Backbone Diversity: The hexadien-2-one core of the target compound offers conjugation-dependent reactivity (e.g., Michael addition susceptibility), unlike the rigid triazine or dihydrotriazinone cores in analogs . This could enable unique reaction pathways in synthesis.

Biological Activity: While dihydrotriazinones () and triazines () exhibit herbicidal activity via ALS inhibition, the target compound’s elongated structure may limit fit into ALS active sites.

Synthetic Challenges :

  • The target compound’s multiple trifluoromethyl groups likely require specialized fluorination techniques (e.g., Balz-Schiemann reaction), contrasting with the simpler SNAr reactions used for triazine derivatives () .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one?

Answer:
The synthesis of this compound involves sequential nucleophilic substitutions and condensation reactions. A key step is the introduction of the 3,5-bis(trifluoromethyl)anilino group via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) . The trifluoromethyl groups necessitate anhydrous conditions due to their hydrolytic sensitivity . Characterization should include 19F NMR^{19}\text{F NMR} to confirm trifluoromethyl integrity and HPLC-MS to monitor intermediates .

Basic: How should researchers handle stability and storage of this compound given its fluorinated substituents?

Answer:
Fluorinated compounds are prone to hydrolysis and photodegradation. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent moisture ingress and UV-induced decomposition . Pre-experiment stability tests (e.g., TGA/DSC) under simulated reaction conditions (e.g., varying pH or temperature) are critical to validate shelf life .

Advanced: What spectroscopic techniques resolve ambiguities in structural elucidation, particularly for the hexadien-2-one backbone?

Answer:
Use a combination of:

  • 2D NMR (HSQC, HMBC) to assign coupling between the anilino group and the conjugated diene system.
  • IR spectroscopy to confirm ketone (C=O stretch ~1700 cm1^{-1}) and amine (N–H bend ~1600 cm1^{-1}) functionalities.
  • X-ray crystallography for absolute configuration determination, especially if chiral centers arise during synthesis .

Advanced: How can computational methods aid in predicting reactivity or regioselectivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example:

  • Electrophilic attack : The electron-deficient trifluoromethyl groups direct electrophiles to the anilino nitrogen.
  • Conjugated system reactivity : Frontier Molecular Orbital (FMO) analysis predicts HOMO-LUMO gaps influencing cycloaddition or Diels-Alder reactivity .

Advanced: How should researchers address contradictions in kinetic data during catalytic studies?

Answer:
Discrepancies in reaction rates may arise from:

  • Catalyst poisoning : Trace moisture or oxygen deactivates palladium catalysts. Use glovebox conditions and pre-dried solvents .
  • Substrate inhibition : High concentrations of the dimethylamino group may sterically hinder catalysis. Conduct Michaelis-Menten kinetics to optimize substrate loading .
  • Temperature gradients : Calibrate reactors with internal thermocouples to ensure uniform heating .

Basic: What safety protocols are essential when handling this compound’s toxic byproducts?

Answer:
Refer to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage) . Key measures:

  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile trifluoromethyl intermediates.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before aqueous disposal .

Advanced: What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?

Answer:

  • Stepwise purification : Use flash chromatography after each step to isolate intermediates (e.g., hexadien-2-one backbone) before introducing sensitive groups .
  • Microwave-assisted synthesis : Accelerate reaction times for sluggish steps (e.g., cyclization) while minimizing thermal decomposition .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature) in trifluoromethylation reactions .

Advanced: How can researchers validate the absence of regioisomeric impurities in the final product?

Answer:

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol gradients to separate enantiomers.
  • LC-HRMS : Monitor for mass shifts indicative of regioisomers (e.g., alternate dimethylamino positioning).
  • NOESY NMR : Detect spatial proximity between the anilino and trifluoromethyl groups to confirm regiochemistry .

Basic: What are the key differences in reactivity between this compound and non-fluorinated analogs?

Answer:

  • Electron-withdrawing effects : Trifluoromethyl groups reduce electron density at the anilino nitrogen, slowing nucleophilic attacks but enhancing electrophilic substitution.
  • Thermal stability : Fluorinated analogs decompose at higher temperatures (~200°C) compared to non-fluorinated versions (~150°C) .
  • Solubility : Increased lipophilicity necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Advanced: What mechanistic insights guide the design of derivatives for biological activity screening?

Answer:

  • Structure-Activity Relationship (SAR) : Modify the dimethylamino group to tertiary amines or quaternary salts to alter membrane permeability.
  • Metabolic stability : Introduce deuterium at labile C–H bonds (e.g., hexadienone backbone) to prolong half-life .
  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases), prioritizing derivatives with complementary electrostatic surfaces .

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